

# Application Notes and Protocols for ABBV-467 Xenograft Models

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## Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583252

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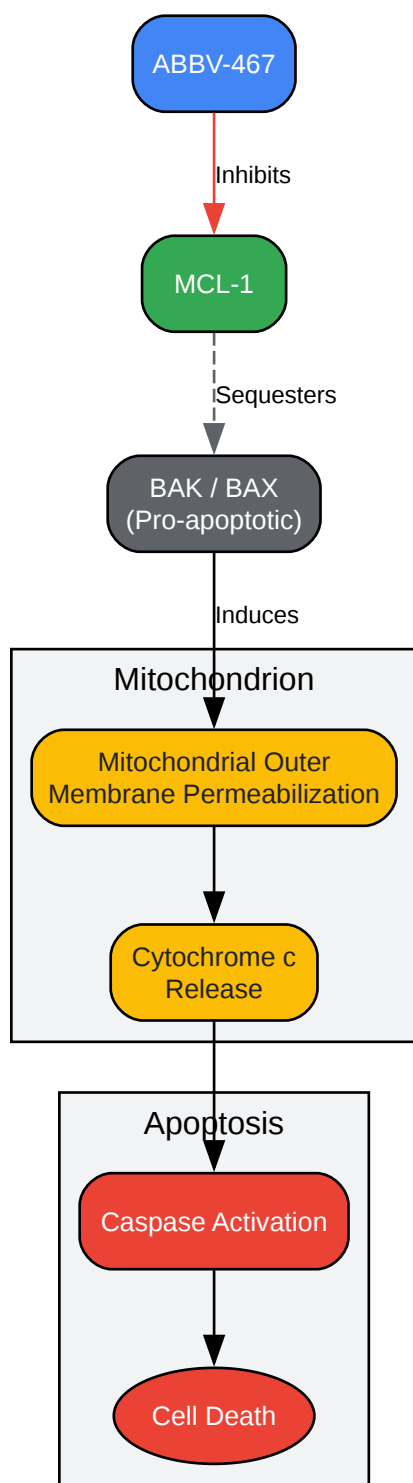
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ABBV-467** is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies.[3] **ABBV-467** disrupts the interaction of MCL-1 with pro-apoptotic proteins, such as BAK and BAX, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[2][4] This document provides detailed protocols for establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of **ABBV-467** in multiple myeloma (MM) and acute myeloid leukemia (AML).

## Mechanism of Action of ABBV-467

**ABBV-467** functions by selectively binding to the BH3-binding groove of the MCL-1 protein. This high-affinity interaction displaces pro-apoptotic proteins of the BCL-2 family, namely BAK and BAX.[2] Once liberated from MCL-1, BAK and BAX can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death (apoptosis).[5][6]



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**ABBV-467** inhibits MCL-1, leading to apoptosis.

## Experimental Design and Protocols

This section outlines the experimental design for evaluating **ABBV-467** in subcutaneous multiple myeloma and disseminated acute myeloid leukemia xenograft models.

## I. Cell Line Selection and Culture

Successful xenograft studies begin with well-characterized and properly maintained cell lines. The following human cancer cell lines have been documented in **ABBV-467** preclinical studies:

- Multiple Myeloma (MM): AMO-1, OPM-2, NCI-H929
- Acute Myeloid Leukemia (AML): OCI-AML2, MV4-11

Protocol: Cell Culture

- AMO-1 Cell Culture:
  - Media: RPMI 1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  - Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Subculture: Split the culture 1:2 to 1:3 every 2-4 days to maintain a cell density between  $0.5 \times 10^6$  and  $1.2 \times 10^6$  cells/mL.
- OCI-AML2 Cell Culture:
  - Media: Alpha-MEM (with ribonucleosides and deoxyribonucleosides) supplemented with 10-20% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  - Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Subculture: Maintain cell density between  $0.3 \times 10^6$  and  $1.0 \times 10^6$  viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[5]

## II. Xenograft Model Establishment

Animal Model: Severe Combined Immunodeficient (SCID) or NOD-scid IL2rynull (NSG) mice, 6-8 weeks old, are recommended for their inability to reject human cells.

Protocol: Subcutaneous Multiple Myeloma Xenograft (AMO-1 Model)

- Cell Preparation: Harvest AMO-1 cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of  $5 \times 10^7$  cells/mL.
- Implantation: Anesthetize the mice. Subcutaneously inject 0.2 mL of the cell suspension ( $1 \times 10^7$  cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, begin measuring tumor volume with digital calipers.

Protocol: Disseminated Acute Myeloid Leukemia Xenograft (OCI-AML2 Model)

- Cell Preparation: Harvest OCI-AML2 cells and wash as described above. Resuspend the cells in sterile PBS at a concentration of  $2.5 \times 10^7$  cells/mL.
- Implantation: Inject 0.2 mL of the cell suspension ( $5 \times 10^6$  cells) into the tail vein of each mouse.
- Disease Progression Monitoring: Monitor mice for signs of disease, such as weight loss, lethargy, and hind-limb paralysis. Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.

### III. ABBV-467 Administration and Efficacy Evaluation

Drug Preparation: Prepare **ABBV-467** for intravenous (i.v.) injection. While the exact vehicle may vary, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. The final concentration should be adjusted based on the dosing regimen.

Treatment Schedule:

- Monotherapy: Based on published data, intravenous administration of **ABBV-467** at doses of 3.13, 6.25, and 12.5 mg/kg can be evaluated.<sup>[7]</sup> Dosing schedules can range from a single

dose to intermittent dosing (e.g., once weekly for 3 weeks).[8]

- Combination Therapy: **ABBV-467** can be assessed in combination with other agents, such as venetoclax or 5-azacitidine, particularly in AML models.[7]

#### Efficacy Endpoints:

- Tumor Volume: For subcutaneous models, measure tumor length (L) and width (W) with digital calipers twice weekly and calculate the volume using the formula:  $\text{Volume} = (L \times W^2) / 2$ .
- Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:  $\text{TGI (\%)} = [1 - (\Delta T / \Delta C)] \times 100$ , where  $\Delta T$  is the change in tumor volume of the treated group and  $\Delta C$  is the change in tumor volume of the control group.
- Survival: Monitor and record the survival of mice in all groups.
- Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

## IV. Biomarker and Histopathological Analysis

At the end of the study, tumors and relevant tissues should be collected for further analysis.

#### Protocol: Immunohistochemistry for Cleaved Caspase-3

- Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5  $\mu\text{m}$  sections.
- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.

- **Primary Antibody Incubation:** Incubate sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen.
- **Counterstaining and Mounting:** Counterstain with hematoxylin, dehydrate, and mount the slides.
- **Analysis:** Quantify the percentage of cleaved caspase-3 positive cells to assess the level of apoptosis.

## Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of **ABBV-467** Monotherapy in AMO-1 Multiple Myeloma Xenograft Model

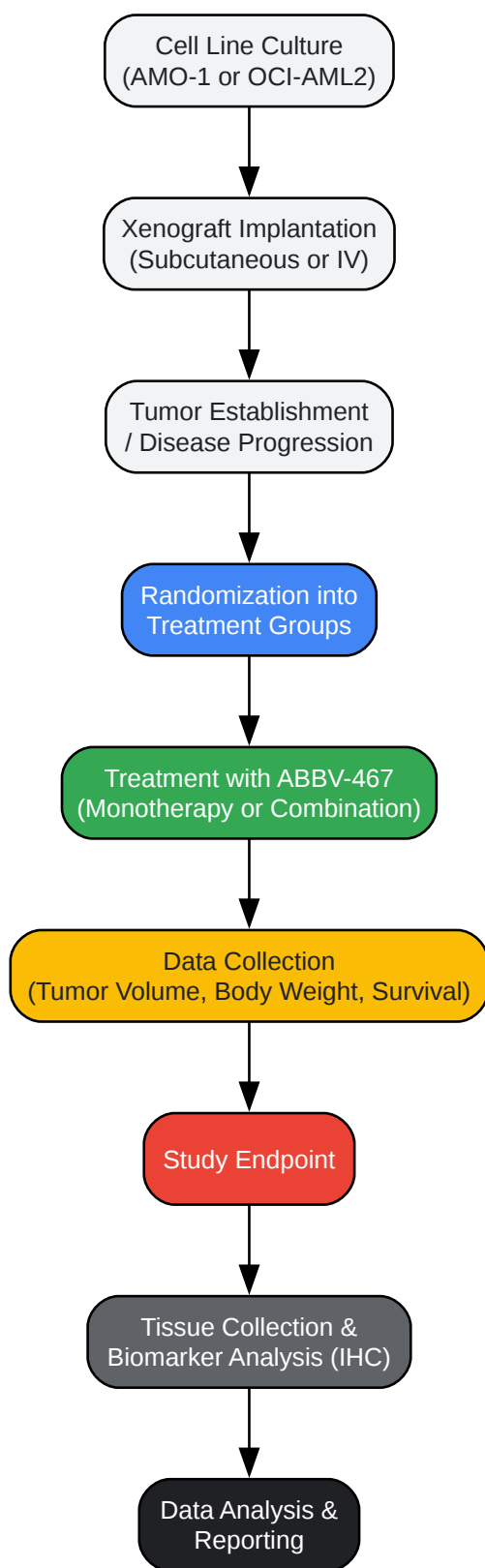
Treatment Group	Dose (mg/kg, i.v.)	Dosing Schedule	Mean Final Tumor Volume (mm <sup>3</sup> ) ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	-	QW x 3	1500 ± 150	-
ABBV-467	3.13	QW x 3	810 ± 95	46
ABBV-467	6.25	QW x 3	420 ± 60	72
ABBV-467	12.5	QW x 3	90 ± 25	94

Table 2: Efficacy of **ABBV-467** in Combination with Venetoclax in OCI-AML2 AML Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Survival (Days)	Increase in Lifespan (%)
Vehicle Control	-	-	25	-
ABBV-467	10	QW x 2	35	40
Venetoclax	50	QD x 14	38	52
ABBV-467 + Venetoclax	10 + 50	As above	55	120

## Experimental Workflow

The following diagram illustrates the overall workflow for an **ABBV-467** xenograft study.



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